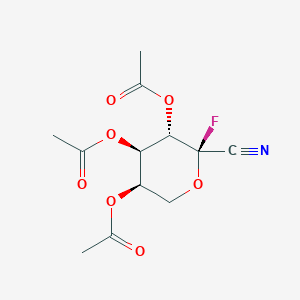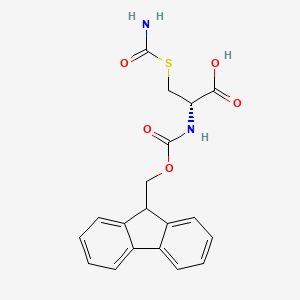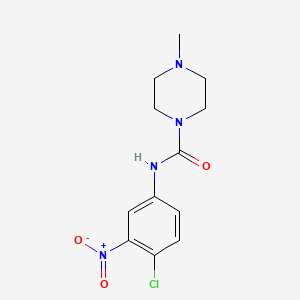
2,3,4-Tri-O-acetyl-1-deoxy-1-fluoro-b-D-arabinopyranosyl cyanide
Übersicht
Beschreibung
2,3,4-Tri-O-acetyl-1-deoxy-1-fluoro-b-D-arabinopyranosyl cyanide is a chemical compound with promising potential . It is widely used in cutting-edge biomedical research as a potential treatment for various cancers . Its ability to thwart the proliferation of malignant cells underscores its standing as a potent chemotherapeutic agent .
Wissenschaftliche Forschungsanwendungen
Cyanide in Environmental Science
Cyanide compounds are extensively studied for their environmental impact, particularly in relation to gold mining operations where cyanide is used for gold extraction. Research focuses on the detoxification and management of cyanide in mine tailings to mitigate environmental damage. The determination and detoxification of cyanide in gold mine tailings have been explored, highlighting methods for cyanide analysis and the effectiveness of various detoxification strategies (Anning et al., 2019). Similarly, the behavior of cyanides in soil and groundwater, focusing on their toxicity, sources of contamination, and the degradation processes in environmental contexts, has been critically reviewed (Kjeldsen, 1999).
Cyanide in Biological Systems
The role of cyanide and cyanogenic compounds in plants has been a subject of interest, particularly concerning their defensive mechanism against herbivores and potential signaling roles at non-toxic concentrations. Studies have delved into the sources of cyanide in plant tissues, pathways for its detoxification, and its dual role as a toxin and a signaling molecule, illustrating the complex interactions within biological systems (Siegień & Bogatek, 2006).
Cyanide in Analytical Chemistry
Cyanide and its complexes have been subjects in the development of analytical methods for detection and quantification due to their environmental and toxicological significance. The use of ion chromatography for separating and determining cyanide ions and metal-cyanide complexes highlights the advancement in analytical techniques for environmental and process monitoring (Otu, Byerley, & Robinson, 1996).
Wirkmechanismus
Target of Action
Similar compounds have been known to target specific enzymes or proteins within cells .
Mode of Action
It is widely used in cutting-edge biomedical research as a potential treatment for various cancers . Its ability to thwart the proliferation of malignant cells underscores its standing as a potent chemotherapeutic agent .
Biochemical Pathways
Similar compounds have been known to interfere with specific metabolic pathways within cells .
Result of Action
It has been noted for its potential in thwarting the proliferation of malignant cells .
Biochemische Analyse
Biochemical Properties
2,3,4-Tri-O-acetyl-1-deoxy-1-fluoro-b-D-arabinopyranosyl cyanide plays a significant role in biochemical reactions, particularly in the field of proteomics research . This compound interacts with various enzymes and proteins, influencing their activity and stability. For instance, it is known to interact with glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to specific substrates. The nature of these interactions often involves the inhibition or modification of enzyme activity, which can alter the biochemical pathways in which these enzymes are involved.
Cellular Effects
The effects of this compound on cells are multifaceted. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the fucosylation of cell wall polysaccharides and protein N-glycosylation in plant root seedlings . This inhibition can lead to changes in cell signaling and metabolic processes, ultimately affecting cell growth and development.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It is rapidly deacetylated into its active form inside the cell, where it can inhibit the activity of fucosyltransferases . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the transfer of fucose to target molecules. Additionally, the compound can influence gene expression by altering the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is stable under specific conditions but can degrade over time, leading to a decrease in its inhibitory effects . Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression, which may have implications for its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant inhibition of enzyme activity and alterations in metabolic pathways. Toxic or adverse effects may occur at very high doses, highlighting the importance of determining the optimal dosage for specific applications. Threshold effects, where a certain concentration of the compound is required to achieve a noticeable effect, are also observed in these studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to glycosylation processes. The compound interacts with enzymes such as glycosyltransferases and fucosyltransferases, influencing the transfer of sugar moieties to proteins and other molecules . These interactions can affect metabolic flux and the levels of specific metabolites, leading to changes in cellular metabolism and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is taken up by cells and rapidly deacetylated into its active form, which can then interact with target enzymes and proteins . Transporters and binding proteins may facilitate the movement of the compound within cells, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can exert its effects on target enzymes and proteins . Targeting signals and post-translational modifications may play a role in directing the compound to these locations, ensuring its proper function and activity within the cell.
Eigenschaften
IUPAC Name |
[(3R,4R,5S,6R)-4,5-diacetyloxy-6-cyano-6-fluorooxan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO7/c1-6(15)19-9-4-18-12(13,5-14)11(21-8(3)17)10(9)20-7(2)16/h9-11H,4H2,1-3H3/t9-,10-,11+,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLDSZTUKGEGGQ-WYUUTHIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)(C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CO[C@]([C@H]([C@@H]1OC(=O)C)OC(=O)C)(C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1409362.png)
![(2S)-3-Carbamoylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1409363.png)



![4-[4-Amino-2-(trifluoromethyl)phenoxy]-N,N-dimethylbenzenesulfonamide](/img/structure/B1409369.png)
![8-(3-(Difluoromethyl)phenyl)-4-methyl-2-methylene-6-oxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B1409371.png)
![4-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazol-2-amine](/img/structure/B1409374.png)


![(R)-3,3'-Bis(3,5-dichlorophenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1409379.png)



